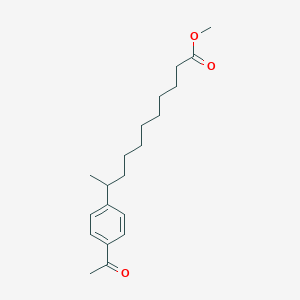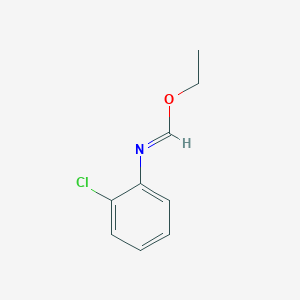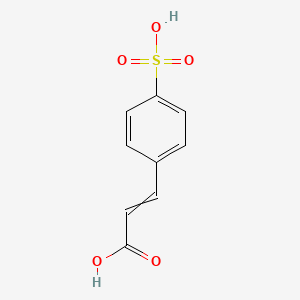
Germanium;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germanium-nickel compounds, particularly nickel germanides, are intermetallic materials that have garnered significant interest due to their unique properties and potential applications in various fields. Germanium (Ge) is a lustrous, hard, grayish-white metalloid, while nickel (Ni) is a silver-white metal known for its strength and corrosion resistance. When combined, these elements form compounds that exhibit remarkable electronic, catalytic, and structural properties.
Synthetic Routes and Reaction Conditions:
Colloidal Synthesis: Germanium nanoparticles can be synthesized using colloidal methods, which involve the reduction of germanium precursors in the presence of stabilizing agents.
Cluster Expansion and Vertex Substitution: This method involves the reaction of hypersilyl-functionalized Zintl cluster salts with nickel reagents, leading to the formation of various nickel germanide clusters.
Industrial Production Methods:
Atomic Layer Deposition (ALD): This technique allows for the precise deposition of thin films of nickel germanides, which are essential for applications in microelectronics and catalysis.
Direct Current (DC) or Radio Frequency (RF) Sputtering: These methods are used to produce high-purity samples of nickel germanides by sputtering nickel and germanium targets in a controlled environment.
Types of Reactions:
Substitution: Nickel germanides can participate in substitution reactions, where ligands or atoms in the compound are replaced by other species.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are commonly used to oxidize germanium-nickel compounds.
Reducing Agents: Hydrogen gas (H₂) and carbon monoxide (CO) are used in reduction reactions.
Major Products:
Oxides: GeO₂ and NiO are common products of oxidation reactions.
Elemental Forms: Elemental germanium and nickel are products of reduction reactions.
Chemistry:
Biology and Medicine:
Biomedical Applications: Germanium compounds have shown potential in biomedicine due to their biological activity, including antiviral and immunomodulatory effects.
Industry:
作用机制
The mechanism by which germanium-nickel compounds exert their effects involves several molecular targets and pathways:
Catalytic Activity: The catalytic properties of nickel germanides are attributed to their ability to facilitate electron transfer and lower activation energy in chemical reactions.
Biological Activity: Germanium compounds can modulate immune responses and exhibit antiviral properties by interacting with cellular pathways involved in inflammation and immunity.
相似化合物的比较
Nickel Palladium Germanides: These compounds are also used in nano-electronic applications and exhibit similar phase formation behavior.
Germanium Chalcogenides: Compounds such as germanium sulfide (GeS) and germanium selenide (GeSe) share similar semiconductor properties with nickel germanides.
Uniqueness:
Electronic Properties: Nickel germanides exhibit unique electronic properties that make them suitable for specific applications in microelectronics and catalysis.
Catalytic Efficiency: The catalytic efficiency of nickel germanides is often superior to that of other germanium compounds due to the synergistic effects of nickel and germanium.
属性
分子式 |
GeNi |
|---|---|
分子量 |
131.32 g/mol |
IUPAC 名称 |
germanium;nickel |
InChI |
InChI=1S/Ge.Ni |
InChI 键 |
TXFYZJQDQJUDED-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ge] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)


![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)

![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)







